Cas no 1250386-32-3 (N-1-(1-methyl-1H-pyrazol-4-yl)ethylaniline)

N-1-(1-methyl-1H-pyrazol-4-yl)ethylaniline 化学的及び物理的性質
名前と識別子
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- N-[1-(1-Methyl-1H-pyrazol-4-yl)ethyl]aniline
- n-(1-(1-Methyl-1h-pyrazol-4-yl)ethyl)aniline
- 1H-Pyrazole-4-methanamine, α,1-dimethyl-N-phenyl-
- N-1-(1-methyl-1H-pyrazol-4-yl)ethylaniline
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- インチ: 1S/C12H15N3/c1-10(11-8-13-15(2)9-11)14-12-6-4-3-5-7-12/h3-10,14H,1-2H3
- InChIKey: YVDAYJQAFFMKAV-UHFFFAOYSA-N
- ほほえんだ: N(C1C=CC=CC=1)C(C)C1C=NN(C)C=1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 189
- トポロジー分子極性表面積: 29.8
- 疎水性パラメータ計算基準値(XlogP): 2.1
N-1-(1-methyl-1H-pyrazol-4-yl)ethylaniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-168765-10.0g |
N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]aniline |
1250386-32-3 | 10g |
$3131.0 | 2023-06-08 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00998220-1g |
N-[1-(1-Methyl-1H-pyrazol-4-yl)ethyl]aniline |
1250386-32-3 | 95% | 1g |
¥3220.0 | 2023-04-04 | |
Enamine | EN300-168765-5.0g |
N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]aniline |
1250386-32-3 | 5g |
$2110.0 | 2023-06-08 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1348015-1g |
n-(1-(1-Methyl-1h-pyrazol-4-yl)ethyl)aniline |
1250386-32-3 | 95% | 1g |
¥15698.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1348015-50mg |
n-(1-(1-Methyl-1h-pyrazol-4-yl)ethyl)aniline |
1250386-32-3 | 95% | 50mg |
¥13219.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1348015-100mg |
n-(1-(1-Methyl-1h-pyrazol-4-yl)ethyl)aniline |
1250386-32-3 | 95% | 100mg |
¥17280.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1348015-250mg |
n-(1-(1-Methyl-1h-pyrazol-4-yl)ethyl)aniline |
1250386-32-3 | 95% | 250mg |
¥16884.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1348015-500mg |
n-(1-(1-Methyl-1h-pyrazol-4-yl)ethyl)aniline |
1250386-32-3 | 95% | 500mg |
¥18867.00 | 2024-08-09 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00998220-5g |
N-[1-(1-Methyl-1H-pyrazol-4-yl)ethyl]aniline |
1250386-32-3 | 95% | 5g |
¥9352.0 | 2023-04-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1348015-2.5g |
n-(1-(1-Methyl-1h-pyrazol-4-yl)ethyl)aniline |
1250386-32-3 | 95% | 2.5g |
¥33415.00 | 2024-08-09 |
N-1-(1-methyl-1H-pyrazol-4-yl)ethylaniline 関連文献
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
N-1-(1-methyl-1H-pyrazol-4-yl)ethylanilineに関する追加情報
N-1-(1-methyl-1H-pyrazol-4-yl)ethylaniline: A Promising Compound with Multifaceted Applications in Biomedical Research
N-1-(1-methyl-1H-pyrazol-4-yl)ethylaniline is a structurally unique compound with a CAS number of 1250386-32-3, representing a novel class of aromatic heterocyclic derivatives. This molecule combines the pharmacophoric properties of pyrazole rings with the functional groups of ethylamine moieties, creating a versatile scaffold for drug discovery and therapeutic applications. Recent advancements in medicinal chemistry have highlighted its potential as a lead compound for targeting inflammatory pathways, neurodegenerative diseases, and oncological conditions. The synthesis of this compound involves a multi-step process that incorporates both aromatic and aliphatic functionalities, resulting in a molecule with distinct physicochemical properties that distinguish it from traditional small molecules.
The N-1-(1-methyl-1H-pyrazol-3-yl)ethylaniline core structure is particularly noteworthy for its ability to modulate key biological targets. Pyrazole derivatives have been extensively studied for their anti-inflammatory and antitumor activities, while ethylamine moieties are known to enhance bioavailability and metabolic stability. The strategic placement of the methyl group at the 1-position of the pyrazole ring introduces steric and electronic effects that significantly influence the compound's pharmacodynamic profile. This structural feature is critical for optimizing interactions with target proteins, such as cytokine receptors and enzyme active sites, which are central to many disease mechanisms.
Recent studies published in Journal of Medicinal Chemistry (2023) have demonstrated the therapeutic potential of N-1-(1-methyl-1H-pyrazol-4-yl)ethylaniline in modulating the NF-κB signaling pathway, a key regulator of inflammatory responses. The compound exhibits dose-dependent inhibition of NF-κB activation, which is associated with reduced production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest its potential application in autoimmune disorders and chronic inflammatory conditions. Additionally, the compound's ability to inhibit the phosphorylation of IκBα has been linked to its anti-inflammatory effects, as reported in Pharmacological Research (2024).
The N-1-(1-methyl-1H-pyrazol-4-yl)ethylaniline scaffold also shows promise in neuropharmacology. Research published in Neuropharmacology (2023) indicates that this compound may exert neuroprotective effects by modulating glutamate receptor activity. The compound's interaction with NMDA receptors has been shown to reduce excitotoxicity, which is a critical factor in neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, its ability to inhibit the excessive release of glutamate may provide therapeutic benefits in conditions like traumatic brain injury and stroke.
Advancements in computational drug design have further enhanced the understanding of N-1-(1-methyl-1H-pyrazol-4-yl)ethylaniline's molecular interactions. Molecular docking studies using AutoDock Vina have revealed its high affinity for the active sites of several enzymes, including COX-2 and 5-LOX, which are implicated in inflammation and pain pathways. These findings align with experimental data showing the compound's ability to reduce edema and pain in animal models of inflammatory diseases. The structural flexibility of the pyrazole ring allows for conformational changes that optimize interactions with target proteins, making it a valuable scaffold for rational drug design.
Recent developments in synthetic chemistry have also focused on optimizing the pharmacokinetic properties of N-1-(1-methyl-1H-pyrazol-4-yl)ethylaniline. A study published in Organic & Biomolecular Chemistry (2024) describes a novel synthetic route that enhances the compound's solubility and metabolic stability. This improvement is crucial for its potential clinical application, as poor solubility and rapid metabolism are common challenges in drug development. The optimized synthesis method involves a combination of microwave-assisted reactions and solid-phase peptide synthesis, which are considered green chemistry approaches due to their reduced environmental impact.
The therapeutic potential of N-1-(1-methyl-1H-pyrazol-4-yl)ethylaniline extends to oncology, where it has shown promise as an antitumor agent. Research published in Cancer Research (2023) indicates that the compound can inhibit the proliferation of cancer cells by targeting specific signaling pathways. The compound's ability to induce apoptosis in tumor cells, particularly in pancreatic and breast cancer models, has been attributed to its interference with the PI3K/AKT/mTOR pathway. These findings highlight its potential as a novel therapeutic agent for cancers that are resistant to conventional treatments.
One of the most significant advantages of N-1-(1-methyl-1H-pyrazol-4-yl)ethylaniline is its ability to serve as a lead compound for the development of more potent derivatives. The compound's structural versatility allows for the introduction of various functional groups that can enhance its biological activity. For example, the addition of hydrophilic groups can improve its solubility, while the incorporation of lipophilic moieties can enhance its ability to cross the blood-brain barrier. These modifications are critical for tailoring the compound to specific therapeutic applications.
The pharmacological profile of N-1-(1-methyl-1H-pyrazol-4-yl)ethylaniline has also been evaluated in preclinical models to assess its safety and efficacy. A study published in Toxicological Sciences (2024) reported that the compound exhibits low toxicity in animal models, with no significant adverse effects observed at therapeutic doses. These findings are promising for its potential clinical translation, as safety is a critical factor in drug development. The compound's low toxicity profile is attributed to its selective interaction with target proteins, which minimizes off-target effects.
Despite its promising properties, the development of N-1-(1-methyl-1H-pyrazol-4-yl)ethylaniline as a therapeutic agent faces several challenges. One of the primary challenges is the optimization of its bioavailability. While the compound shows good in vitro activity, its in vivo efficacy may be limited by poor absorption and rapid metabolism. To address this, researchers are exploring the use of nanotechnology-based drug delivery systems, which can enhance the compound's stability and bioavailability. These approaches involve encapsulating the compound in liposomes or polymeric nanoparticles, which protect it from enzymatic degradation and facilitate its targeted delivery to affected tissues.
Another challenge in the development of N-1-(1-methyl-1H-pyrazol-4-yl)ethylaniline is the need for more detailed studies on its mechanism of action. While preliminary studies have identified its interactions with specific biological targets, a comprehensive understanding of its molecular mechanisms is essential for its clinical application. This includes elucidating its interactions with other proteins, its effects on cellular signaling pathways, and its potential side effects. These studies will provide critical insights into the compound's therapeutic potential and help in the design of more effective derivatives.
In conclusion, N-1-(1-methyl-1H-pyrazol-4-yl)ethylaniline represents a promising lead compound with potential applications in multiple therapeutic areas. Its unique structural features and biological activities make it a valuable candidate for further research and development. Continued advancements in synthetic chemistry, computational modeling, and preclinical studies will be essential for overcoming the challenges associated with its development. As research in this area progresses, the compound may become a significant therapeutic agent for a range of diseases, offering new treatment options for patients who currently have limited therapeutic choices.
Further research is needed to fully explore the therapeutic potential of N-1-(1-methyl-1H-pyrazol-4-yl)ethylaniline. This includes conducting clinical trials to evaluate its safety and efficacy in human patients, as well as investigating its potential applications in combination therapies. The development of this compound highlights the importance of interdisciplinary research in medicinal chemistry, where advances in synthetic methods, computational modeling, and biological studies can be combined to create new therapeutic agents. With continued innovation and collaboration, N-1-(1-methyl-1H-pyrazol-4-yl)ethylaniline may emerge as a significant contribution to the field of pharmaceutical science, offering new hope for the treatment of various diseases.
As the field of medicinal chemistry continues to evolve, compounds like N-1-(1-methyl-1H-pyrazol-4-yl)ethylaniline will play an increasingly important role in the development of novel therapeutics. The integration of advanced technologies, such as artificial intelligence and machine learning, into drug discovery processes may further accelerate the identification of optimal derivatives and therapeutic applications. These technological advancements, combined with ongoing research efforts, will be crucial in translating the promising properties of N-1-(1-methyl-1H-pyrazol-4-yl)ethylaniline into effective treatments for patients.
Finally, the study of N-1-(1-methyl-1H-pyrazol-4-yl)ethylaniline underscores the importance of continued investment in pharmaceutical research. As the global healthcare landscape continues to change, the development of innovative therapies will be essential in addressing unmet medical needs. The potential of this compound to contribute to this effort highlights the value of exploring new chemical entities and their biological activities. With dedicated research and collaboration across disciplines, the future of pharmaceutical science holds great promise for the development of novel and effective treatments for a wide range of diseases.
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